2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine
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Overview
Description
2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine is a complex organic compound with the molecular formula C23H32ClNO4 and a molecular weight of 421.964 g/mol . This compound is characterized by its unique structure, which includes chloro, methoxy, and dimethylethoxy functional groups.
Preparation Methods
The synthesis of 2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine involves multiple stepsIndustrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine can be compared with other similar compounds, such as:
2-Chloro-N,N-dimethylethylamine: Shares the chloro and dimethylethylamine functional groups but lacks the methoxy groups.
2-(Dimethylamino)ethyl chloride hydrochloride: Similar in structure but differs in the presence of the chloride and hydrochloride groups.
N-(2-Chloroethyl)dimethylamine hydrochloride: Contains the chloroethyl and dimethylamine groups but lacks the methoxy and phenethylamine components.
Properties
CAS No. |
75306-60-4 |
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Molecular Formula |
C23H32ClNO4 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C23H32ClNO4/c1-23(2,3)29-20(16-7-10-18(26-4)11-8-16)15-25-14-13-17-9-12-19(27-5)22(28-6)21(17)24/h7-12,20,25H,13-15H2,1-6H3 |
InChI Key |
PTSDYEWSCSCGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CNCCC1=C(C(=C(C=C1)OC)OC)Cl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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